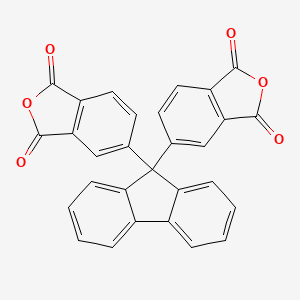

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Vue d'ensemble

Description

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is often used as a thickener, emulsifier, and stabilizer .

Synthesis Analysis

The compound was synthesized using a three-step synthetic procedure starting from the nitro-displacement reaction of 4-nitrophthalonitrile with 9,9-bis (4-hydroxyphenyl)fluorene, in dry N,N-dimethylformamide (DMF), in the presence of potassium carbonate, at room temperature, followed by alkaline hydrolysis of the tetranitrile intermediate and dehydration with acetic anhydride of the resulting tetracarboxylic acid .Molecular Structure Analysis

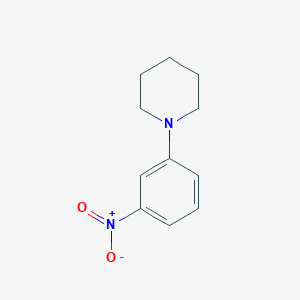

The molecular formula of the compound is C29H14O6 . Its molecular weight is 458.4 , and its exact mass is 458.07903816 .Chemical Reactions Analysis

The synthesis of this compound involves a nitro-displacement reaction, alkaline hydrolysis, and dehydration . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis

The compound appears as a white powder . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Production of Polymers

This compound is used in the production of polymers . It demonstrates utility as reactants in the preparation of polyimides used in the fabrication of membranes for separating gaseous mixtures into their respective components .

Catalyst for Thermal Oxidation

It has a melting point of about 240°C and can be used as a catalyst for the thermal oxidation of aromatic hydrocarbons .

Crystallization Agent

This compound is also a crystallization agent for organic compounds . It can be used as an oxidizing agent in the process of dehydrating crystals .

Production of Polyimides

The compound is used in the synthesis of wholly aromatic polyimide (PI) films . These films are prepared via the polycondensation chemistry of one fluorene-containing dianhydride, 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn), and several aromatic diamines with amide linkages in the main chain .

Optoelectronic Applications

Polymeric optical films with light colors, good optical transparency, and high thermal resistance have gained increasing attention in advanced optoelectronic areas . The solution-processing FDAn-PI films exhibited good optical transmittance over 80.0% at a wavelength of 500 nm .

Production of Heat-Resistant Adhesives

The method for preparation of this compound was novel and could find numerous applications as monomer or modifier for heat-resistant adhesives .

High-Temperature Coatings

The compound can be used in the production of high-temperature coatings . These coatings are resistant to heat and can withstand high temperatures without losing their protective properties .

Matrix Resin for Advanced Composites

The compound can also be used as a matrix resin for advanced composites . These composites have superior mechanical properties and are used in various industries .

Mécanisme D'action

Target of Action

It is known to be used in the production of polymers , indicating that its targets could be certain types of monomers or polymer precursors.

Mode of Action

It is known to be used as a catalyst for the thermal oxidation of aromatic hydrocarbons . This suggests that it may interact with its targets by facilitating their oxidation.

Biochemical Pathways

Given its role as a catalyst in the thermal oxidation of aromatic hydrocarbons , it may affect pathways related to the oxidation and degradation of these compounds.

Pharmacokinetics

It is known to have a melting point of about 240°c , which may influence its bioavailability and stability.

Result of Action

It is known to be used in the production of polymers , suggesting that it may facilitate the formation of polymer chains from monomers or polymer precursors.

Action Environment

It is known to have a melting point of about 240°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.

Propriétés

IUPAC Name |

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACFWAQBPYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567401 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- | |

CAS RN |

135876-30-1 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

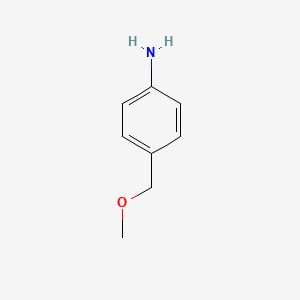

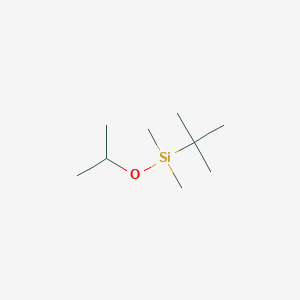

![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)

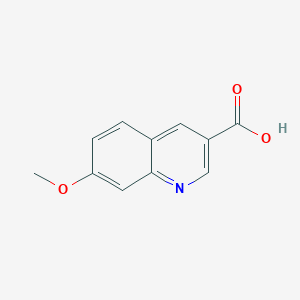

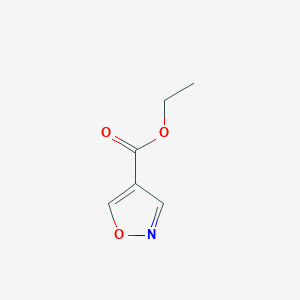

![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)